N-[3-(METHYLSULFANYL)PHENYL]-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
Overview
Description
N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA is a synthetic organic compound characterized by the presence of a urea functional group This compound is notable for its unique structural features, which include a phenyl ring substituted with a methylsulfanyl group and a cyclohexyl ring substituted with a tert-pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA typically involves the reaction of 3-(methylsulfanyl)aniline with 4-(tert-pentyl)cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Step 1: Preparation of 3-(methylsulfanyl)aniline by the methylation of 3-aminothiophenol.
Step 2: Reaction of 3-(methylsulfanyl)aniline with 4-(tert-pentyl)cyclohexyl isocyanate in an appropriate solvent, such as dichloromethane, under reflux conditions.
Step 3: Purification of the product by recrystallization or chromatography to obtain pure N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea group can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), and solvents like acetic acid or chloroform.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and tert-pentyl groups can influence its binding affinity and selectivity towards these targets. The urea functional group may also play a role in hydrogen bonding interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(METHYLSULFANYL)PHENYL]UREA
- N-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
- N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-BUTYL)CYCLOHEXYL]UREA
Uniqueness
N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA is unique due to the combination of the methylsulfanyl and tert-pentyl substituents, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1-[4-(2-methylbutan-2-yl)cyclohexyl]-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-5-19(2,3)14-9-11-15(12-10-14)20-18(22)21-16-7-6-8-17(13-16)23-4/h6-8,13-15H,5,9-12H2,1-4H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYOZQXHZXPJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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